molecular formula C20H16N2OS B382135 (4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine CAS No. 300713-03-5

(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine

Cat. No. B382135
CAS RN: 300713-03-5
M. Wt: 332.4g/mol
InChI Key: WYDYQNALYUUQQP-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine, or 4-MTPN, is an organic compound that has been studied for its potential applications in scientific research. It is a substituted naphthylamine, with a thiazole ring and a methoxyphenyl group. 4-MTPN has been studied for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Oxidative Dimerization and Semiconductor Applications

Research by Tamura et al. (2010) explored the oxidative dimerization of 4-methoxynaphthylamines in the presence of semiconductors, revealing potential applications in materials science for the development of novel naphthoquinone derivatives through metal oxide treatment under molecular oxygen (Tamura, Takeya, Takahashi, & Okamoto, 2010).

Transport and Luminescence Properties

Tong et al. (2004) investigated the effects of polar side groups on the transport and luminescence properties of a series of naphthyl phenylamine compounds, including variations with methoxy, fluoro, and chloro substitutions. This research suggests potential applications in organic light-emitting diodes (OLEDs) (Tong, So, Ng, Leung, Yeung, & Lo, 2004).

Synthesis of Benzo[a]phenanthridine Derivatives

Kozlov, Basalaeva, and Skakovskaya (2002) described the synthesis of hexahydrobenzo[a]phenanthridin-4-one derivatives via the condensation of N-arylmethylene-2-naphthylamines with 5-phenyl- and 5-(p-methoxyphenyl)-1,3-cyclohexanediones. This process indicates the compound's utility in creating structurally complex and potentially bioactive molecules (Kozlov, Basalaeva, & Skakovskaya, 2002).

Antimicrobial and Anti-biofilm Activities

The study by More et al. (2014) on the synthesis and anti-biofilm activity of thiazole Schiff bases presents the compound's potential in combating biofilm-forming pathogens. This research emphasizes the significance of designing molecules that can prevent biofilm formation without inhibiting cell growth (More, Karale, Lawand, Narang, & Patil, 2014).

properties

IUPAC Name

4-(4-methoxyphenyl)-N-naphthalen-1-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-23-16-11-9-15(10-12-16)19-13-24-20(22-19)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-13H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDYQNALYUUQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methoxyphenyl)(2,5-thiazolyl))-1-naphthylamine

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